Quinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

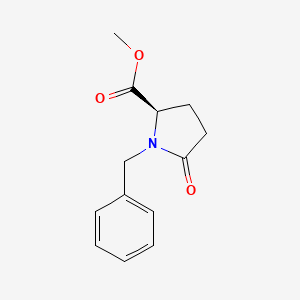

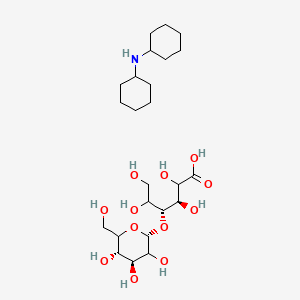

Conquinamine is a natural alkaloid compound found in the bark of certain species of the Cinchona tree, particularly Cinchona ledgeriana. It has the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol . This compound is known for its medicinal properties, particularly its use in the treatment of malaria.

Applications De Recherche Scientifique

Conquinamine has a wide range of applications in scientific research:

Safety and Hazards

When handling Conquinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Conquinamine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the bark of Cinchona trees using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques.

Industrial Production Methods: In industrial settings, conthis compound is typically produced through large-scale extraction from Cinchona bark. The bark is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain pure conthis compound .

Analyse Des Réactions Chimiques

Types of Reactions: Conquinamine undergoes various chemical reactions, including:

Oxidation: Conthis compound can be oxidized to form quinone derivatives.

Reduction: Reduction of conthis compound can lead to the formation of dihydro derivatives.

Substitution: The nitrogen atoms in conthis compound can be alkylated by reaction with alkyl halides, blocking the basic nitrogen lone pairs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides like methyl iodide or ethyl bromide are commonly used for alkylation reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated conthis compound derivatives.

Comparaison Avec Des Composés Similaires

Quinine: Another alkaloid from Cinchona bark, widely used as an antimalarial agent.

Cinchonine: Similar in structure and also derived from Cinchona bark, used for its antimalarial properties.

Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.

Uniqueness of Conquinamine: Conthis compound is unique due to its specific stereochemistry and its role as a chiral auxiliary in asymmetric synthesis. Its ability to act as a stable internal standard in mass spectrometry-based assays also sets it apart from other similar compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Conquinamine can be achieved through a multi-step process starting with commercially available starting materials. The synthesis pathway involves the formation of the pyrrolidine ring followed by the introduction of the quinoline moiety. The final step involves the formation of the amine group on the pyrrolidine ring.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethylamine", "2-amino-5-chloropyridine", "1,3-dichloroacetone", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxyphenylacetic acid from 2,5-dimethoxybenzaldehyde and ethyl acetoacetate via Claisen-Schmidt condensation reaction in the presence of ammonium acetate.", "Step 2: Synthesis of 2-amino-5-chloro-3-(2,5-dimethoxyphenyl)pyridine from 2,5-dimethoxyphenylacetic acid and 2-amino-5-chloropyridine via Vilsmeier-Haack reaction in the presence of sulfuric acid.", "Step 3: Synthesis of 1-(2,5-dimethoxyphenyl)-3-(2-amino-5-chloro-3-pyridyl)pyrrolidine from 2-amino-5-chloro-3-(2,5-dimethoxyphenyl)pyridine and 1,3-dichloroacetone via a Mannich reaction in the presence of sodium borohydride.", "Step 4: Synthesis of Conquinamine from 1-(2,5-dimethoxyphenyl)-3-(2-amino-5-chloro-3-pyridyl)pyrrolidine by reduction of the pyridine ring with sodium borohydride followed by the introduction of the amine group via reaction with ethylamine in the presence of acetic acid and sodium hydroxide." ] } | |

Numéro CAS |

464-86-8 |

Formule moléculaire |

C19H24N2O2 |

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

(3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17+,18+,19-/m0/s1 |

Clé InChI |

ALNKTVLUDWIWIH-JCTKKGROSA-N |

SMILES isomérique |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |

SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

SMILES canonique |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

Apparence |

Yellow powder |

Origine du produit |

United States |

Q1: What is conquinamine and where is it found?

A1: Conthis compound is an alkaloid found in the leaves of the Remijia peruviana plant []. It is often found alongside other alkaloids like quinine, quinidine, and cinchonine. Remijia peruviana is a known source of quinine, a traditional antimalarial drug.

Q2: What is the structure of conthis compound?

A2: While the provided research papers do not delve into the specific spectroscopic data of conthis compound, they do confirm its isolation alongside other characterized alkaloids []. Conthis compound is structurally similar to quinine and quinidine, possessing a quinoline ring system linked to a quinuclidine ring. The specific arrangement of functional groups and stereochemistry differentiate conthis compound from these related alkaloids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)